![molecular formula C12H13N5O B14704255 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one CAS No. 22279-54-5](/img/structure/B14704255.png)
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a prop-2-en-1-ylamino group attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with suitable aldehydes or ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Addition of the Prop-2-en-1-ylamino Group: This group can be added through nucleophilic addition reactions involving allylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and prop-2-en-1-ylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the triazine ring or the phenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides, imines, and other oxidized derivatives.
Reduction Products: Reduced triazine derivatives and phenyl group derivatives.
Substitution Products: Various substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, disrupting cellular processes and leading to cell death. In anticancer applications, the compound may interfere with signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-Amino-6-phenyl-1,2,4-triazin-5(4H)-one: Lacks the prop-2-en-1-ylamino group, resulting in different chemical and biological properties.
6-Phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one:
4-Amino-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one: Lacks the phenyl group, leading to different interactions with biological targets.
Uniqueness: 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one is unique due to the presence of all three functional groups (amino, phenyl, and prop-2-en-1-ylamino) attached to the triazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making the compound a versatile candidate for various applications in research and industry.
Propriétés
Numéro CAS |
22279-54-5 |
|---|---|
Formule moléculaire |
C12H13N5O |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
4-amino-6-phenyl-3-(prop-2-enylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H13N5O/c1-2-8-14-12-16-15-10(11(18)17(12)13)9-6-4-3-5-7-9/h2-7H,1,8,13H2,(H,14,16) |
Clé InChI |
AOSAOKLJVRIKQD-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


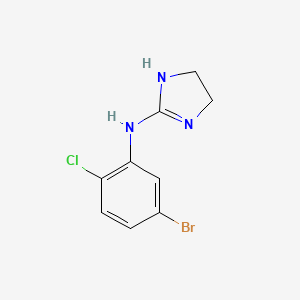
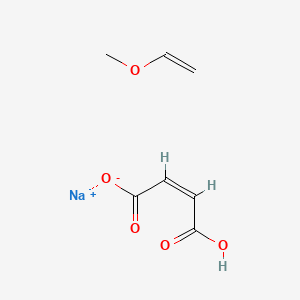
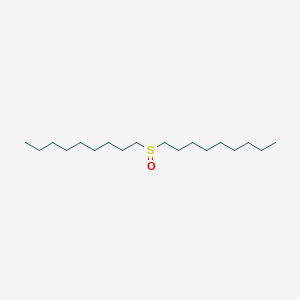
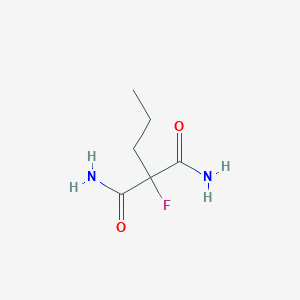

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)


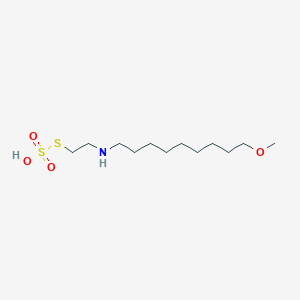

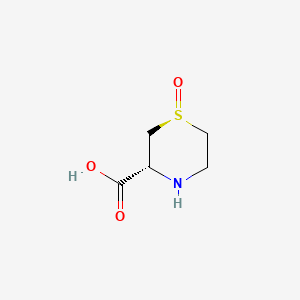
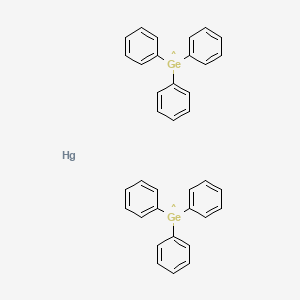
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
